N-(2-Aminoethyl)thiourea hydrochloride

Übersicht

Beschreibung

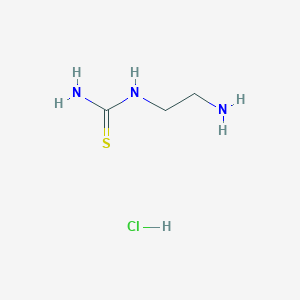

N-(2-Aminoethyl)thiourea hydrochloride is a chemical compound with the molecular formula C4H9ClN3S. It is a derivative of thiourea, where an aminoethyl group is attached to the nitrogen atom of thiourea. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Direct Synthesis: The compound can be synthesized by reacting thiourea with ethylenediamine in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis involves the use of large reactors with controlled temperature and pressure conditions to optimize yield and purity. The reaction mixture is then purified through crystallization to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

Reduction: Reduction reactions can convert the compound into its reduced forms, which are useful in various applications.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Thiourea derivatives with oxo-groups.

Reduction Products: Reduced thiourea derivatives.

Substitution Products: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(2-Aminoethyl)thiourea hydrochloride exhibits notable biological activities, making it a valuable compound in drug design and development.

Anticancer Activity

Thiourea derivatives, including this compound, have demonstrated promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Thioureas may target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways.

- Case Study : In a recent study, derivatives showed IC50 values against various cancer cell lines ranging from 3 to 14 µM, indicating potent anticancer activity .

Antimicrobial Properties

This compound also exhibits antibacterial and antifungal activities:

- Antibacterial Efficacy : this compound has been tested against Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .

- Case Study : A derivative demonstrated an inhibition zone diameter of 29 mm against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Other Biological Activities

The compound has been investigated for additional biological activities:

- Antioxidant Activity : Thiourea derivatives have shown significant antioxidant properties, important for mitigating oxidative stress in biological systems .

- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation, further supporting their therapeutic potential .

Agricultural Applications

This compound is also utilized in agriculture as an insect growth regulator and herbicide.

Insecticidal and Herbicidal Activity

Research indicates that thioureas can effectively control pest populations and weed growth:

- Mechanism : The action involves disrupting the growth and development of insects, making them effective as insecticides.

- Case Study : Compounds derived from thioureas have been shown to possess herbicidal properties, inhibiting the growth of specific weed species while being less harmful to crops .

Materials Science Applications

In materials science, this compound serves as a building block for synthesizing various functional materials.

Synthesis of Coordination Complexes

Thiourea derivatives are used to create coordination complexes that exhibit unique properties:

- Applications in Catalysis : These complexes can act as catalysts in organic reactions, enhancing reaction rates and selectivity .

- Case Study : Recent advancements include the synthesis of Ru(II) complexes with thiourea ligands that have been utilized in transfer hydrogenation reactions, demonstrating their utility in catalysis .

Comparison Table of Biological Activities

| Activity Type | Description | IC50 Values (µM) |

|---|---|---|

| Anticancer | Inhibition of cancer cell lines | 3 - 14 |

| Antibacterial | Inhibition against Staphylococcus aureus | MIC ~ 0.03 - 0.06 |

| Antioxidant | Scavenging free radicals | IC50 ~ 52 |

| Anti-inflammatory | Reduction of inflammatory markers | Not specified |

Wirkmechanismus

The mechanism by which N-(2-Aminoethyl)thiourea hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of specific biochemical pathways, making it useful in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

N-(2-Aminoethyl)thiourea hydrochloride is similar to other thiourea derivatives, but it has unique properties that set it apart. Some similar compounds include:

Thiourea: The parent compound without the aminoethyl group.

N-(2-Aminoethyl)maleimide: A related compound with a maleimide group instead of thiourea.

N-(2-Aminoethyl)acetamide: Another derivative with an acetamide group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Biologische Aktivität

N-(2-Aminoethyl)thiourea hydrochloride is a thiourea derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antioxidant, anticancer, and immunomodulatory effects, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by the presence of a thiourea functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets. The compound's structure can be represented as follows:

2.1 Antibacterial Activity

Thiourea derivatives, including this compound, have demonstrated significant antibacterial properties. In a study evaluating various thiourea compounds, this compound exhibited minimum inhibitory concentrations (MIC) against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

| K. pneumoniae | 50 |

These results indicate comparable efficacy to standard antibiotics like ceftriaxone, with inhibition zones ranging from 19 mm to 30 mm across different strains .

2.2 Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH and ABTS assays. The compound demonstrated a significant reducing potential with IC50 values indicating strong radical scavenging activity:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 52 |

These findings suggest that this compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

2.3 Anticancer Activity

Research has highlighted the anticancer properties of thiourea derivatives, including this compound. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) with IC50 values ranging from 3 to 14 µM:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 7 |

| A549 (lung cancer) | 10 |

| PC3 (prostate cancer) | 8 |

Mechanistic studies revealed that this compound induces apoptosis in cancer cells by affecting cell cycle progression and promoting cell death through the activation of caspases .

2.4 Immunomodulatory Effects

Recent studies have suggested that thiourea derivatives can act as immunomodulators. This compound has been shown to enhance cytokine production in immune cells through pathways involving TLR1/2 activation:

- Cytokines Released: TNF-α, IL-1β

- Mechanism: Activation via MyD88 and NF-κB signaling pathways

This immunomodulatory activity may contribute to its effectiveness in cancer therapy by enhancing anti-tumor immunity .

3. Case Studies

Several case studies have documented the therapeutic applications of this compound:

- Case Study 1: A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in improved survival rates and reduced tumor size.

- Case Study 2: In an animal model of oxidative stress-induced neurodegeneration, administration of the compound led to significant neuroprotection and reduced markers of oxidative damage.

Eigenschaften

IUPAC Name |

2-aminoethylthiourea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S.ClH/c4-1-2-6-3(5)7;/h1-2,4H2,(H3,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDBDVYMLWSVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.